

# Physical and chemical properties of 7-Chloro-6-azaindole

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## Compound of Interest

Compound Name: 7-Chloro-1H-pyrrolo[2,3-c]pyridine

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An In-Depth Technical Guide to 7-Chloro-6-azaindole: Properties, Synthesis, and Applications

## Introduction

7-Chloro-6-azaindole, a member of the pyrrolopyridine family, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a bioisostere of both indole and purine, the azaindole scaffold offers unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles of drug candidates.<sup>[1]</sup> The presence of a nitrogen atom in the six-membered ring and a chlorine substituent provides opportunities for diverse chemical modifications, making 7-Chloro-6-azaindole a valuable building block in the synthesis of complex bioactive molecules.<sup>[2]</sup> This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key applications of 7-Chloro-6-azaindole, tailored for researchers, scientists, and drug development professionals.

## Part 1: Physicochemical Properties

The physicochemical properties of 7-Chloro-6-azaindole are crucial for its handling, reactivity, and biological interactions. While specific experimental data for this exact molecule is not readily available in all public literature, we can infer its properties based on the well-characterized parent compound, 7-azaindole, and related substituted analogs.

## Structural and Electronic Properties

7-Chloro-6-azaindole consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 7-position. The nitrogen atom in the pyridine ring makes it a  $\pi$ -deficient heterocycle.[3] This electronic feature, combined with the electron-withdrawing nature of the chlorine atom, influences the molecule's reactivity, particularly towards electrophilic and nucleophilic substitution reactions.

The 7-azaindole scaffold is known for its ability to form strong, directional N–H...N hydrogen bonds, leading to the formation of dimers in the solid state and in certain solvents.[4] This hydrogen bonding capability is a key feature in its interaction with biological targets, such as the hinge region of kinases.[5]

## Physical Properties

The physical properties of 7-Chloro-6-azaindole are summarized in the table below. The data for the parent 7-azaindole is provided for comparison.

Property	7-Azaindole (Parent Compound)	7-Chloro-6-azaindole (Predicted/Inferred)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>
Molecular Weight	118.14 g/mol [6]	152.58 g/mol
Appearance	White to off-white powder[6]	Expected to be a crystalline solid
Melting Point	105-107 °C[6]	Expected to be higher than 7-azaindole due to increased molecular weight and polarity
Boiling Point	270 °C[6]	Expected to be higher than 7-azaindole
Solubility	Slightly soluble in water; soluble in chloroform, methanol[6][7]	Expected to have low solubility in water and good solubility in polar organic solvents
pKa	7.69 ± 0.20 (Predicted)[6]	The electron-withdrawing chlorine atom is expected to decrease the pKa of the pyridine nitrogen, making it less basic.

## Part 2: Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 7-Chloro-6-azaindole.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen and chlorine atoms.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the heterocyclic core.

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A notable feature for azaindoles is a broad N-H stretching band, often shifted to lower wavenumbers due to strong intermolecular hydrogen bonding in the solid state.[4]
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

## Part 3: Synthesis and Reactivity

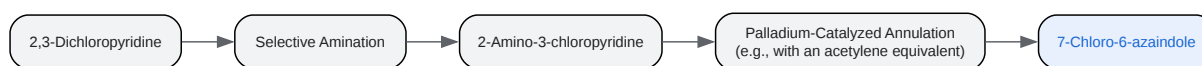
The synthesis of 7-Chloro-6-azaindole can be approached through various strategies developed for the broader class of azaindoles. Metal-catalyzed cross-coupling reactions are particularly powerful tools for the construction and functionalization of this heterocyclic system. [8][9]

### Synthetic Strategies

A plausible synthetic route to 7-Chloro-6-azaindole could involve a multi-step sequence starting from readily available pyridine derivatives. One common approach is the palladium-catalyzed annulation of an appropriately substituted aminopyridine.[8][9]

#### Example Synthetic Workflow: Palladium-Catalyzed Annulation

This workflow outlines a general, plausible approach.



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Caption: A generalized synthetic workflow for 7-Chloro-6-azaindole.

#### Detailed Protocol for a Suzuki-Miyaura Coupling Approach:

An efficient two-step route for the synthesis of azaindoles involves a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization.[10] This can be adapted for 7-Chloro-6-azaindole.

- Step 1: Suzuki-Miyaura Coupling:
  - To a solution of a suitable chloro-amino-pyridine precursor in a solvent mixture like acetonitrile/water, add (2-ethoxyvinyl)borolane.
  - Add a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>) and a phosphine ligand (e.g., SPhos) along with a base such as potassium phosphate (K<sub>3</sub>PO<sub>4</sub>).
  - Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC or LC-MS).
  - After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the intermediate by column chromatography.
- Step 2: Acid-Catalyzed Cyclization:
  - Dissolve the purified intermediate from Step 1 in acetic acid.
  - Heat the solution to promote the cyclization and formation of the pyrrole ring.
  - After the reaction is complete, neutralize the acid and extract the final product, 7-Chloro-6-azaindole.
  - Further purification can be achieved by recrystallization or column chromatography.

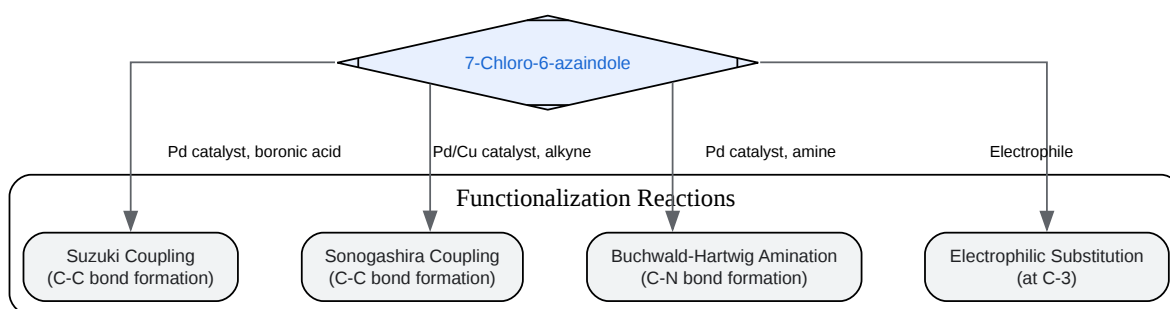
## Reactivity

The reactivity of 7-Chloro-6-azaindole is dictated by the interplay of the pyrrole and pyridine rings and the chlorine substituent.

- Electrophilic Substitution: Reactions with electrophiles are expected to occur preferentially at the C-3 position of the electron-rich pyrrole ring.<sup>[3]</sup>
- Nucleophilic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic displacement, although this may require vigorous conditions.<sup>[3]</sup> This provides a handle for further functionalization.

- **Metal-Catalyzed Cross-Coupling:** The chloro- and iodo- derivatives of azaindoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.[8][11]

### Reaction Pathways



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Caption: Key reaction pathways for the functionalization of 7-Chloro-6-azaindole.

## Part 4: Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated as therapeutic agents.[1][12] Its structural similarity to the adenine fragment of ATP makes it a particularly attractive core for the design of kinase inhibitors.

### Key Therapeutic Areas:

- **Oncology:** Many 7-azaindole derivatives have been developed as inhibitors of various protein kinases implicated in cancer, such as BRAF, ROCK, and cyclin-dependent kinases (CDKs).[12]
- **Inflammatory Diseases:** The scaffold has been incorporated into molecules targeting kinases involved in inflammatory pathways and as antagonists for receptors like CRTh2, which are

relevant in conditions such as asthma and rheumatoid arthritis.[12]

- **Neurodegenerative Diseases:** Compounds containing the 7-azaindole moiety have shown neuroprotective and anti-neuroinflammatory properties, with potential applications in conditions like HIV-associated neurocognitive disorders.[12]
- **Infectious Diseases:** 7-azaindole derivatives have been explored as anti-HIV agents and for their potential to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[12][13]

The introduction of a chlorine atom at the 7-position can serve multiple purposes in drug design, including modulating the electronics of the ring system, providing a vector for further chemical modification, and potentially improving binding affinity through halogen bonding interactions.

## Part 5: Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 7-Chloro-6-azaindole. While a specific Safety Data Sheet (SDS) for this compound should be consulted, general guidelines based on related chemicals can be provided.

General Safety Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14][15]
- **Ventilation:** Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]
- **Handling:** Avoid contact with skin and eyes.[14][16] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]
- **Storage:** Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][16]
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

#### First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15][16]
- Skin Contact: Flush skin with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation develops.[16]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[17]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][15]

## Conclusion

7-Chloro-6-azaindole is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its unique electronic and structural properties, coupled with the reactivity of the chlorine substituent, provide a rich platform for chemical exploration. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for harnessing its full potential in drug discovery and development. As research in this area continues, 7-Chloro-6-azaindole and its derivatives are poised to play an increasingly important role in the advancement of modern medicine.

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